SU 16F

Übersicht

Beschreibung

Es wurde ausgiebig für seine Fähigkeit untersucht, die Proliferation und Migration von Magenkrebszellen durch Neutralisierung des PDGFRβ-Rezeptors zu blockieren .

Herstellungsmethoden

Die Synthese von SU 16f beinhaltet die Herstellung substituierter Indolin-2-one. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Indolin-2-on-Kerns: Der Indolin-2-on-Kern wird durch eine Cyclisierungsreaktion unter Einbeziehung von Anilin-Derivaten und Isatin synthetisiert.

Substitutionsreaktionen: Die Kernstruktur wird dann durch verschiedene Substitutionsreaktionen modifiziert, um die gewünschten funktionellen Gruppen an bestimmten Positionen am Indolin-2-on-Ring einzuführen.

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Syntheserouten mit Optimierungen für die Großproduktion.

Vorbereitungsmethoden

The synthesis of SU 16f involves the preparation of substituted indolin-2-ones. The synthetic route typically includes the following steps:

Formation of Indolin-2-one Core: The indolin-2-one core is synthesized through a cyclization reaction involving aniline derivatives and isatin.

Substitution Reactions: The core structure is then modified through various substitution reactions to introduce the desired functional groups at specific positions on the indolin-2-one ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

SU 16f durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Indolin-2-on-Ring zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen durchlaufen, bei denen funktionelle Gruppen am Indolin-2-on-Ring durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Krebsforschung: Es wird verwendet, um die Hemmung von PDGFRβ in Magenkrebszellen zu untersuchen, was Einblicke in die Proliferation und Migration von Krebszellen liefert.

Herz-Kreislauf-Forschung: This compound hat sich als förderlich für die Umwandlung von Fibroblasten in Kardiomyozyten erwiesen, was es in der Herz-Kreislauf-Forschung wertvoll macht.

Zellsignalisierungsstudien: Die Verbindung wird verwendet, um die Signalwege zu untersuchen, die an PDGFRβ beteiligt sind, und seine Rolle in verschiedenen zellulären Prozessen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung des PDGFRβ-Rezeptors. Diese Hemmung blockiert die Signalwege, die die Zellproliferation und -migration fördern. Die Verbindung beeinflusst auch die Expression verschiedener Proteine, die an Zellüberleben und Apoptose beteiligt sind, wie z. B. AKT, Bcl-xl, Bcl-2 und Bax .

Wissenschaftliche Forschungsanwendungen

SU 16f has several scientific research applications:

Cancer Research: It is used to study the inhibition of PDGFRβ in gastric cancer cells, providing insights into cancer cell proliferation and migration.

Cardiovascular Research: This compound has been shown to promote the conversion of fibroblasts to cardiomyocytes, making it valuable in cardiovascular research.

Cell Signaling Studies: The compound is used to investigate the signaling pathways involving PDGFRβ and its role in various cellular processes.

Wirkmechanismus

SU 16f exerts its effects by selectively inhibiting the PDGFRβ receptor. This inhibition blocks the signaling pathways that promote cell proliferation and migration. The compound also affects the expression of various proteins involved in cell survival and apoptosis, such as AKT, Bcl-xl, Bcl-2, and Bax .

Vergleich Mit ähnlichen Verbindungen

SU 16f ist einzigartig in seiner hohen Selektivität für PDGFRβ im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:

SU 5416: Ein weiterer PDGFRβ-Inhibitor, jedoch mit unterschiedlicher Selektivität und Potenz.

Imatinib: Ein bekannter PDGFRβ-Inhibitor, der in der Krebstherapie eingesetzt wird, jedoch mit einem breiteren Zielprofil.

This compound zeichnet sich durch seine spezifische Hemmung von PDGFRβ und seine Anwendungen sowohl in der Krebs- als auch in der Herz-Kreislauf-Forschung aus.

Biologische Aktivität

SU 16F is a potent indolinone compound primarily recognized for its role as a selective inhibitor of the platelet-derived growth factor receptor beta (PDGFRβ). This compound has garnered significant attention in the biomedical field due to its potential therapeutic applications, particularly in regenerative medicine and cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for future research.

- Molecular Weight : 386.44 g/mol

- Chemical Formula : C24H22N2O3

- CAS Number : 251356-45-3

- Purity : ≥98% (HPLC)

- IC50 Values :

- PDGFRβ: 10 nM

- Proliferation of HUVEC and NIH3T3 cells: 0.11 μM

This compound functions by selectively inhibiting PDGFRβ, which plays a crucial role in cell proliferation, migration, and survival. The inhibition of this receptor can lead to several downstream effects:

- Down-regulation of Fibroblast Genes : this compound accelerates the down-regulation of genes associated with fibroblast activity, which is vital for tissue remodeling and repair .

- Cardiomyocyte Conversion : The compound enhances the efficiency of converting human fibroblasts into functional cardiomyocytes when used in conjunction with other small molecules, particularly in protocols involving a cocktail known as the 9C cocktail .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cell lines:

- Human Umbilical Vein Endothelial Cells (HUVEC) : IC50 = 0.11 μM

- NIH3T3 Fibroblast Cells : Similar inhibitory effects were observed, indicating potential applications in both angiogenesis and fibrosis-related conditions .

Case Studies

A notable case study highlighted the application of this compound in enhancing cardiac regeneration. The study involved administering this compound alongside other compounds to assess its impact on fibroblast-to-cardiomyocyte conversion:

- Findings : The combination therapy led to a significant increase in cardiomyocyte-like cells derived from fibroblasts, suggesting that this compound plays a pivotal role in cardiac tissue engineering .

Comparative Biological Activity

The following table summarizes the selectivity and potency of this compound compared to other growth factor receptors:

| Receptor | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| PDGFRβ | 10 | Reference |

| VEGFR2 | >140 | >14-fold less potent |

| FGFR1 | >229 | >229-fold less potent |

| EGFR | >10000 | >10000-fold less potent |

This data underscores the remarkable selectivity of this compound for PDGFRβ over other receptors, which is critical for minimizing off-target effects during therapeutic applications .

Implications for Future Research

The biological activity of this compound opens avenues for further research into its therapeutic potential:

- Cardiovascular Diseases : Given its ability to promote cardiomyocyte conversion, this compound may be explored as a treatment option for heart failure and other cardiovascular conditions.

- Cancer Therapy : As an inhibitor of PDGFRβ, it could also be investigated in the context of tumor growth inhibition and metastasis prevention.

- Fibrosis Treatment : Its role in down-regulating fibroblast activity may provide insights into managing fibrotic diseases.

Eigenschaften

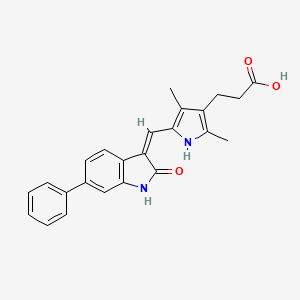

IUPAC Name |

3-[2,4-dimethyl-5-[(Z)-(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28)/b20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYYTEJNOZQZNA-MOSHPQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SU16f?

A: SU16f functions as a specific inhibitor of platelet-derived growth factor receptor β (PDGFRβ). [, ] By blocking this receptor, SU16f disrupts the signaling cascade initiated by platelet-derived growth factor B (PDGFB). This inhibition effectively reduces the migration of PDGFRβ-positive pericytes, which are key players in the formation of fibrotic scar tissue. [, ]

Q2: What is the significance of PDGFRβ inhibition in the context of spinal cord injury (SCI)?

A: Following SCI, the excessive migration and proliferation of PDGFRβ-positive pericytes contribute significantly to the formation of a dense fibrotic scar at the injury site. [, ] This scar acts as a physical and chemical barrier, hindering the regeneration of severed axons and ultimately impeding functional recovery. [, ] Therefore, inhibiting PDGFRβ with SU16f presents a promising therapeutic strategy to limit fibrotic scar formation and potentially promote axon regeneration after SCI.

Q3: How does SU16f impact macrophage polarization and what is its relevance to SCI?

A: Research indicates a complex interplay between macrophage polarization and SU16f's mechanism. While SU16f itself doesn't directly modulate macrophage polarization, its inhibition of PDGFRβ indirectly influences the behavior of these immune cells. [] Specifically, SU16f's suppression of PDGFRβ signaling appears to counter the pro-fibrotic effects of M2 macrophages, which are known to secrete PDGFB and promote pericyte migration. [] This indirect modulation of the inflammatory milieu at the injury site contributes to the overall therapeutic effect of SU16f.

Q4: What are the potential benefits of SU16f observed in preclinical models of SCI?

A: Studies using mouse models of SCI have demonstrated that SU16f administration effectively reduces fibrotic scar formation at the lesion site. [, ] Furthermore, treatment with SU16f has been shown to facilitate axon regeneration and improve locomotor function recovery in these animal models. []

Q5: What are the limitations of the current research on SU16f?

A: While the preclinical data on SU16f appears promising, it's crucial to acknowledge that research is still in its early stages. Further investigations are necessary to determine the long-term efficacy and safety profile of SU16f. [, ] Additionally, research focusing on optimizing dosage regimens, delivery methods, and potential combination therapies will be crucial to translate these findings into clinical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.